molecular formula C8H15NO2 B050717 1-Aminocycloheptanecarboxylic acid CAS No. 6949-77-5

1-Aminocycloheptanecarboxylic acid

Cat. No. B050717
CAS RN: 6949-77-5
M. Wt: 157.21 g/mol
InChI Key: IINRZEIPFQHEAP-UHFFFAOYSA-N
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Description

Synthesis

The synthesis of related compounds, such as 3-O-Benzyl-1,5-dideoxy-1,5-imino-D-glucitol and L-iditol, involves concise and unambiguous methods. These syntheses are crucial for producing iminosugars with specific configurations and properties, which can be instrumental in various chemical and pharmaceutical applications (Csíki & Fügedi, 2010).

Analysis and Molecular Structure

Iminosugars like 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol exhibit unique molecular structures that are pivotal in their biological activity. Their structure is characterized by the presence of an imino group, which plays a crucial role in their interaction with biological molecules. The molecular structure and analysis of these compounds are essential for understanding their chemical behavior and potential applications.

Chemical Reactions and Properties

Iminosugars undergo various chemical reactions due to their unique structural features. These reactions include reductive ring opening, regioselective synthesis, and stereoselective synthesis, which are fundamental in producing specific iminosugar derivatives with desired properties. These chemical reactions are instrumental in exploring the potential uses of iminosugars in medicinal chemistry and drug design (Wang et al., 2002), (Madhan & Rao, 2003).

Scientific Research Applications

  • Crystallographic Characterization in Peptides :

    • Valle, G., et al. (1988) studied the crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives, including dipeptides, to understand the conformation of the residue in simple derivatives and peptides【Valle et al., 1988】.
  • Role in Reverse Turns in Peptides :

    • André, C., et al. (2012) investigated the (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid 1 (H-(S)-ABOC-OH) to study its ability to induce reverse turns into peptides【André et al., 2012】.
  • Conformational Energy Computations in Peptides :

    • Crisma, M., et al. (1989) conducted conformational energy computations on 1-aminocyclopropane-1-carboxylic acid peptides, highlighting its role in promoting specific peptide conformations【Crisma et al., 1989】.
  • Drug Discovery Applications :

    • Mykhailiuk, P.K., et al. (2013) explored 1-amino-4,4-difluorocyclohexanecarboxylic acid as a fluorinated analogue of 1-aminocyclohexanecarboxylic acid, suggesting its use in drug discovery【Mykhailiuk et al., 2013】.
  • Pharmacological Evaluation of Derivatives :

    • Skolnick, P., et al. (1989) evaluated 1-aminocyclopropanecarboxylic acid as a ligand for the glycine modulatory site on the N-methyl-D-aspartate receptor complex, exploring its potential in treating neuropathologies【Skolnick et al., 1989】.
  • Agronomic Applications in Plants :

    • Vanderstraeten, L., et al. (2017) reviewed the role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, highlighting its importance as a precursor of ethylene and its potential agronomic applications【Vanderstraeten & Van Der Straeten, 2017】.
  • Ethylene-Independent Growth Regulation in Plants :

    • Polko, J., et al. (2019) explored 1-Aminocyclopropane 1-carboxylic acid's role as an ethylene-independent growth regulator in plants【Polko & Kieber, 2019】.

properties

IUPAC Name

1-aminocycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO2/c9-8(7(10)11)5-3-1-2-4-6-8/h1-6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINRZEIPFQHEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219717
Record name 1-Aminocycloheptanecarboxylic acid
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Molecular Weight

157.21 g/mol
Source PubChem
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CAS RN

6949-77-5
Record name 1-Aminocycloheptanecarboxylic acid
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Record name 1-Aminocycloheptanecarboxylic acid
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Record name 1-AMINOCYCLOHEPTANECARBOXYLIC ACID
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Record name 1-Aminocycloheptanecarboxylic acid
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Record name 1-Amino-1-cycloheptanecarboxylic acid
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Record name 1-Aminocycloheptanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of incorporating 1-aminocycloheptanecarboxylic acid (Ac7c) into peptides composed of L-leucine (Leu)?

A1: Research indicates that incorporating Ac7c into peptides consisting of L-leucine leads to the adoption of similar structures in solution compared to peptides containing dipropylglycine (Dpg), despite Dpg having an acyclic side chain while Ac7c has a cyclic one. [] Both Dpg- and Ac7c-containing L-leucine peptides exhibit a preference for a right-handed (P) 310-helix conformation in solution. [] This suggests that the cyclic nature of Ac7c's side chain does not significantly alter the conformational preference in this specific context.

Q2: Are there any notable structural differences in the conformational preferences of dipropylglycine (Dpg) and this compound (Ac7c) when they are part of homopeptides?

A2: Yes, while both Dpg and Ac7c induce similar conformations when incorporated within L-leucine peptides, their behavior differs in homopeptides. [] Dpg homopeptides demonstrate a preference for planar structures, whereas Ac7c homopeptides favor helical conformations. [] This difference highlights the impact of side chain cyclicity on the inherent conformational preferences of these amino acids in the absence of other influencing factors.

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